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molecular formula C6H6BrN<br>BrC6H4NH2<br>C6H6BrN B143363 4-Bromoaniline CAS No. 106-40-1

4-Bromoaniline

Cat. No. B143363
M. Wt: 172.02 g/mol
InChI Key: WDFQBORIUYODSI-UHFFFAOYSA-N
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Patent
US07728142B2

Procedure details

In a reactor fitted with magnetic stir bar, rubber septum, thermometer, Hickmann-condenser, nitrogen-inlet and nitrogen-outlet connected to a washing bottle containing 30% NaOH, anhydrous beads of gallium (III) chloride (11.7 g, 66 mmol) were added at once and then dissolved by the addition of 1,2-dichloroethane (100 mL). This solution was cooled in ice, then 4-bromoaniline (9.5 g, 55 mmol) was added slowly while keeping the temperature below 5° C. Then the solution was cooled to −10° C., and a fresh 1 M solution of boron trichloride in dichloromethane (61 ml) was added via a syringe fitted with a teflon stop-cock while keeping the temperature below −5° C. Finally, 4-fluorobenzonitrile (6.7 g, 55 mmol) was added, and the mixture was allowed to warm to 20° C. The Hickmann-condenser was replaced by a normal reflux condenser, and the reaction mixture was heated in an oil-bath (90° C.) over 1-2 h in order to distill off all the dichloromethane (a total of ca. 100 mL of distillate was collected) until the reflux temperature of 80° C. was achieved. Refluxing was continued for 14 h. The reaction mixture was cooled in ice and hydrolyzed slowly with water (100 mL) and then heated at 60-80° C. for 20-30 min. in order to hydrolyze the imine. The reaction mixture was cooled again and then extracted twice with dichloromethane and water. The crude product was purified by chromatography with a heptane/ethyl acetate gradient from 100:0 to 80:20 to give a yellow solid (7 g, 43%). MS: m/z=294 (M).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
61 mL
Type
solvent
Reaction Step Three
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Yield
43%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl-].[Ga+3].[Cl-].[Cl-].[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1.B(Cl)(Cl)Cl.[F:19][C:20]1[CH:27]=[CH:26][C:23]([C:24]#N)=[CH:22][CH:21]=1>ClCCl.ClCCCl>[NH2:12][C:11]1[CH:13]=[CH:14][C:8]([Br:7])=[CH:9][C:10]=1[C:24]([C:23]1[CH:26]=[CH:27][C:20]([F:19])=[CH:21][CH:22]=1)=[O:1] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.7 g
Type
reactant
Smiles
[Cl-].[Ga+3].[Cl-].[Cl-]
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
61 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6.7 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with magnetic stir bar
CUSTOM
Type
CUSTOM
Details
rubber septum, thermometer, Hickmann-condenser, nitrogen-inlet and nitrogen-outlet connected to a washing bottle
ADDITION
Type
ADDITION
Details
were added at once and
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled in ice
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C
CUSTOM
Type
CUSTOM
Details
The Hickmann-condenser was replaced by a normal reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in an oil-bath (90° C.) over 1-2 h in order
Duration
1.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
to distill off all the dichloromethane (a total of ca. 100 mL of distillate
CUSTOM
Type
CUSTOM
Details
was collected) until the reflux temperature of 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice and hydrolyzed slowly with water (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60-80° C. for 20-30 min. in order
Duration
25 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography with a heptane/ethyl acetate gradient from 100:0 to 80:20

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)C(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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